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Compound of Interest

4-Carbamoyl-4-methoxy-piperidine

Compound Name:

hydrochloride
CAS No.: 1227266-82-1
Cat. No.: B1470936

Get Quote

Executive Summary & Chemical Profile
4-Methoxy-4-piperidinecarboxamide (C

H

N

@)

) is a polar, gem-disubstituted piperidine. Unlike simple piperidines, the C4 position possesses
both an electron-donating methoxy group and an electron-withdrawing carboxamide group.
This quaternary center dictates a unique fragmentation pathway driven by steric relief and the
stability of the resulting carbocations.
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Primary Alternative

Property Target Compound
(Comparator)
4-Methoxy-4- 4-Piperidinecarboxamide
Name o . : .
piperidinecarboxamide (Isonipecotamide)
Piperidine ring with 4-OCH Piperidine ring with 4-H & 4-
Structure
& 4-CONH CONH
c C
H H
Formula
N N
o 0
MW (Monoisotopic) 158.1055 Da 128.0950 Da

Key Functionality

Quaternary C4 Center (Gem-
disubstituted)

Tertiary C4 Center

Primary lonization

ESI (+) / APCI (+)

ESI (+) / El (70 eV)

Experimental Protocol (Standardized)

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended.

This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic

product ions.

LC-MS/IMS Method Parameters

e System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).

« lonization Source: Electrospray lonization (ESI), Positive Mode.[1][2]

e Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]
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¢ Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
¢ Flow Rate: 0.3 mL/min.

o Collision Energy (CE): Ramped 15-35 eV (essential to observe both amide loss and ring
cleavage).

Sample Preparation

e Solvent: Methanol:Water (50:50). Avoid pure acetonitrile to prevent solubility issues with the
primary amide.

e Concentration: 1 pg/mL (trace analysis) to prevent detector saturation.

Fragmentation Analysis & Pathway

The fragmentation of 4-Methoxy-4-piperidinecarboxamide is dominated by the instability of the
crowded C4 center. Under ESI(+) conditions, the protonated precursor [M+H]

(m/z 159) undergoes three competitive pathways.

Diagnostic Fragmentation Pathway (ESI+)

o Neutral Loss of Ammonia (-17 Da): The primary amide function readily loses NH
to form an acylium ion or a cyclic imide-like structure.
o Transition: m/z 159
m/z 142.

o Neutral Loss of Methanol (-32 Da): The methoxy group, activated by the adjacent quaternary
center, is eliminated as methanol (involving a proton transfer from the ring nitrogen or
amide).

o Transition: m/z 159

m/z 127.
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e Loss of Formamide/Carboxamide Moiety (-45 Da): Cleavage of the C4-Carbonyl bond
releases the amide group, leaving a stabilized 4-methoxypiperidinyl cation.

o Transition: m/z 159

m/z 114.

Pathway Visualization

The following diagram maps the specific fragmentation logic for the target compound compared
to the generic piperidine backbone.

Precursor lon [M+H]+
m/z 159.1

- NH3 (17 Da) | CH30H (32 Da) “\.- HCONH2 (45 Da)

[M+H - NH3]+ [M+H - CH3OH]+ [M+H - HCONH2]+
m/z 142.1 m/z 127.1 m/z 114.1
(Acylium/Cyclic lon) (Des-methoxy lon) (4-Methoxypiperidinyl Cation)

- CO/NH Loss /- CH30OH (Secondary Loss)

m/z 82.1
(Tetrahydropyridine Ring)

Click to download full resolution via product page

Caption: ESI(+) Fragmentation pathway of 4-Methoxy-4-piperidinecarboxamide showing
competitive neutral losses of Ammonia, Methanol, and the Amide group.

Comparative Performance Analysis

This section objectively compares the mass spectral signature of the target against its closest
structural alternative, 4-Piperidinecarboxamide.

Table 1: Diagnostic lon Comparison (ESI+)
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4-Methoxy-4- 4-
Feature piperidinecarboxami  Piperidinecarboxami
de de

Scientific
Interpretation

+30 Da shift confirms
Precursor [M+H]+ m/z 159 m/z 129 the presence of the
Methoxy group.

Both amides lose
) +30 Da shift is

conserved.

Base Peak (Low CE)
)

Critical Differentiator:

The comparator
Diagnostic Loss A -32 Da (Methanol) N/A cannot lose methanol

(only water, -18, which

is rare for it).

The core ring

-45 Da (Amide) -45 Da (Amide) fragment is m/z 114
Diagnostic Loss B L
m/z 114 m/z 84 (methoxy-piperidine)

vs m/z 84 (piperidine).

Deep fragmentation
(high CE) converges

Ring Fragment m/z 82/83 m/z 82/83 to the
tetrahydropyridine ring
for both.

Why This Matters for Drug Development

 Impurity Profiling: If you observe a peak at m/z 159 that produces a fragment at m/z 127, you
have confirmed the methoxy substitution. If the peak at m/z 129 appears, it is the
demethoxylated impurity (Isonipecotamide).

o Metabolite Identification: The loss of 32 Da is the "smoking gun" for methoxy groups in
aliphatic rings.
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Technical Insights & Troubleshooting

Distinguishing Isomers

» Isomer:N-Methoxy-4-piperidinecarboxamide (Methoxy on Nitrogen).

 Differentiation: The N-methoxy compound will typically lose the methoxy radical (-31 Da) or
formaldehyde (-30 Da) directly from the nitrogen. The target compound (C4-Methoxy)

preferentially loses methanol (-32 Da) due to the proximity of the C4-proton or solvent
exchange.

lon Suppression in LC-MS

 |ssue: The polar amine/amide functionality causes this compound to elute early in Reverse
Phase (C18) chromatography, often in the "void volume" where salt suppression occurs.

e Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an
agueous-stable C18 column (e.g., T3 or Polar-RP) with low organic start (1-2% B) to retain
and separate the compound from salts.

GC-MS Considerations (El)

 Direct Injection: Not recommended. The primary amide and secondary amine will cause
peak tailing and thermal degradation.

» Derivatization: Perform acetylation (using Acetic Anhydride) or silylation (BSTFA) before GC-
MS.

o Target Derivative: N-TMS-4-Methoxy-4-piperidinecarboxamide-TMS ester.
o EIl Pattern: Look for the m/z 73 (TMS) peak and the shift in molecular ion.

References

o Chemical Identity & Structure: PubChem CID 3772 (4-Piperidinecarboxamide analog data).
Available at:

» Synthesis Intermediate Verification: Patent WO2021133809A1 (Describes benzyl 4-
carbamoyl-4-methoxypiperidine-1-carboxylate). Available at:
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+ Piperidine Fragmentation Rules: NIST Mass Spectrometry Data Center (Piperidine, 4-
methyl- data for ring cleavage comparison). Available at:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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